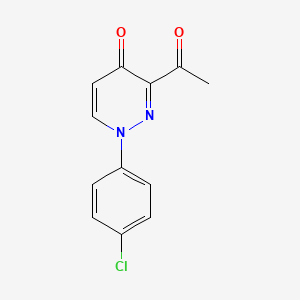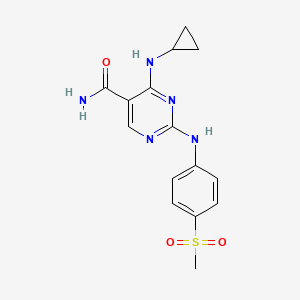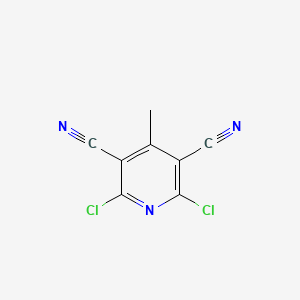
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C8H3Cl2N3 and a molecular weight of 212.04 g/mol . It is characterized by the presence of two chlorine atoms, a methyl group, and two cyano groups attached to a pyridine ring. This compound is typically found as a colorless or slightly yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process:
Starting Material: The process begins with 2,6-dichloropyridine.
Intermediate Formation: 2,6-dichloropyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) to form 2,6-dichloro-3,5-dicyanopyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted pyridines.
Reduction: Formation of diamines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The chlorine atoms and cyano groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridine-3,5-dicarbonitrile
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-methylpyridine
Uniqueness
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile is unique due to the presence of both cyano groups and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H3Cl2N3 |
|---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
2,6-dichloro-4-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c1-4-5(2-11)7(9)13-8(10)6(4)3-12/h1H3 |
InChI Key |
UQIRWMYHOMSYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



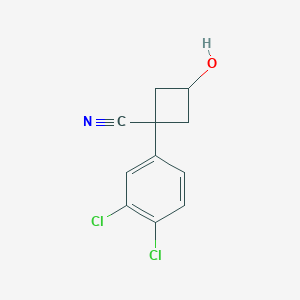
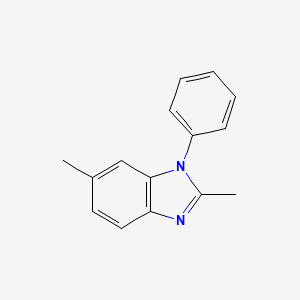



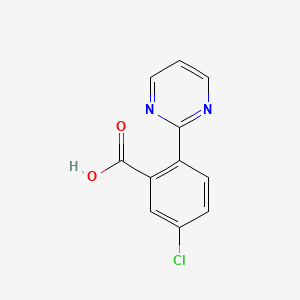
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
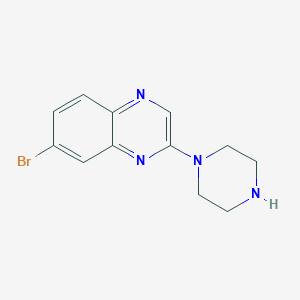

![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
